(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol
CAS No.:
Cat. No.: VC15974816
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO4 |
|---|---|
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |
| Standard InChI | InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |
| Standard InChI Key | JQPITVPQQKOMGF-WPRPVWTQSA-N |
| Isomeric SMILES | C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |
Introduction
Structural and Stereochemical Features
Core Naphthalene Dihydrodiol Framework
The parent compound, (1R,2S)-1,2-dihydronaphthalene-1,2-diol, consists of a naphthalene backbone with hydroxyl groups at the 1 and 2 positions in a cis-configuration. Its molecular formula is , with a molecular weight of 162.18 g/mol . The stereochemistry arises from enzymatic dioxygenation, as observed in naphthalene 1,2-dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4, which selectively produces the (1R,2S)-enantiomer .
Nitro-Substituted Derivatives
| Property | (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | 5-Nitro-1,2-dihydronaphthalene-1,2-diol |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 162.18 | 207.18 |
| SMILES | C1=CC=C2C@HO | OC1C=Cc2c(cccc2N+[O-])C1O |
| Key Functional Groups | Dihydroxyl (1,2-cis) | Dihydroxyl (1,2-cis), Nitro (5-position) |
Enzymatic and Synthetic Pathways
Chemical Synthesis
The synthesis of 1,2-dihydronaphthalene derivatives often employs transition-metal catalysts. For example, 1,4-dihydronaphthalene was reduced to 1,2-dihydronaphthalene using nickel bromide, manganese powder, and diethyl phosphite in chloroform, achieving a 76% yield . Adapting this method for nitro derivatives would require nitration at the desired position (e.g., 8-position) prior to or following dihydroxylation. Regioselective nitration remains a challenge, as evidenced by the prevalence of 5-nitro isomers in existing literature .
Functional and Applied Perspectives
Environmental and Pharmaceutical Relevance
Naphthalene dihydrodiols are intermediates in bioremediation pathways, enabling microbial degradation of polycyclic aromatic hydrocarbons . Nitro derivatives may exhibit enhanced reactivity toward electrophilic aromatic substitution, potentially serving as precursors for explosives or pharmaceuticals. The nitro group’s electron-withdrawing effects could also modulate the compound’s bioavailability and toxicity.
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